5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Overview
Description
5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is Adenine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
The compound affects the purine salvage pathway, which is responsible for recycling purines to synthesize nucleotides
Result of Action
It is known to interact with adenine phosphoribosyltransferase, potentially affecting the function of this enzyme .
Biochemical Analysis
Biochemical Properties
5H-Pyrrolo[3,2-d]pyrimidin-4-ol plays a crucial role in several biochemical reactions. It has been identified as a potent inhibitor of purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway . By inhibiting this enzyme, this compound can modulate the levels of purine nucleotides within cells, affecting various cellular processes. Additionally, this compound interacts with other enzymes and proteins, such as adenine phosphoribosyltransferase, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to alterations in gene expression and cellular metabolism. Furthermore, this compound can influence cell cycle progression, resulting in cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as purine nucleoside phosphorylase, inhibiting their activity . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as purine nucleoside phosphorylase and adenine phosphoribosyltransferase, affecting the metabolism of purine nucleotides . These interactions can alter metabolic flux and the levels of various metabolites within cells, influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. Additionally, the distribution of this compound within tissues can influence its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a crucial role in directing this compound to specific organelles, where it can modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient synthetic route for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane. This reaction forms the corresponding 4-trimethylsilylethynylpyrimidine, which is then subjected to annellation to construct the pyrrolo ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines .
Scientific Research Applications
5H-Pyrrolo[3,2-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but containing a pyrazole ring instead of a pyrrole ring.
Uniqueness
5H-Pyrrolo[3,2-d]pyrimidin-4-ol is unique due to its specific ring fusion and the presence of a hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXUDUWVFWJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971989 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-01-6 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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